Clethodim Sulfoxide

Description

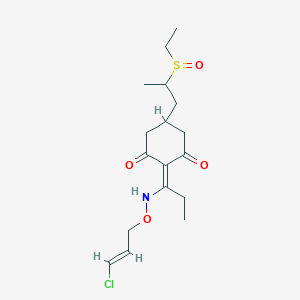

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clethodim Sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Clethodim sulfoxide (B87167), a primary metabolite of the herbicide Clethodim. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental analysis, toxicology studies, or as a reference standard.

Chemical Structure and Properties

Clethodim sulfoxide is the product of the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent compound, Clethodim. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 111031-14-2[1][2][3] |

| Molecular Formula | C₁₇H₂₆ClNO₄S[1][2] |

| Molecular Weight | 375.91 g/mol [1][2] |

| IUPAC Name | 2-[1-[[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one[1][2] |

| InChI | InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+[2] |

| InChIKey | UABMGBLIZYILDD-KUZBFYBWSA-N[2] |

| SMILES | CC/C(=N\OC/C=C/Cl)C1=C(O)CC(CC(C)S(=O)CC)CC1=O[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White Powder/Solid | [2][4] |

| Solubility | Soluble in Chloroform, Methanol (B129727) | [4] |

| Water Solubility (at 20°C, pH 7) | 73.0 mg/L | [5] |

| Octanol-water partition coefficient (logP) | 2.2 | [6] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Flash Point | Not explicitly available |

Metabolic Pathway and Logical Relationships

This compound is a significant metabolite of the herbicide Clethodim. In biological systems and the environment, Clethodim undergoes oxidation to form this compound, which can be further oxidized to Clethodim sulfone.[7][8] This metabolic cascade is a critical consideration in residue analysis and toxicological assessment.

Experimental Protocols and Workflows

The determination of Clethodim and its metabolites, including this compound, in various matrices such as crops, soil, and animal tissues is crucial for regulatory and safety evaluations. A common analytical approach involves the oxidation of both Clethodim and this compound to a single, more stable analyte, Clethodim sulfone, which is then quantified.[7]

General Analytical Workflow

A generalized workflow for the analysis of Clethodim and its oxidative metabolites is presented below. This approach simplifies the quantification by converting the parent compound and the sulfoxide metabolite to the sulfone.

Key Experimental Methodologies

While detailed, step-by-step protocols are highly dependent on the specific matrix and available instrumentation, the principles of common methods are outlined below.

1. Sample Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently employed for the extraction of pesticide residues from food and environmental samples.

-

Principle: A homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.

-

General Steps:

-

A representative sample is weighed and homogenized.

-

Acetonitrile (B52724) and a salt mixture are added, and the sample is shaken vigorously.

-

The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.

-

An aliquot of the acetonitrile supernatant is taken for the next step.

-

2. Chemical Oxidation

To simplify analysis, both Clethodim and this compound are often oxidized to Clethodim sulfone.

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for this purpose.[7]

-

Procedure: The extract from the previous step is treated with m-CPBA under controlled conditions (e.g., specific temperature and reaction time) to ensure complete conversion.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE)

The crude extract is cleaned to remove interfering matrix components.

-

Principle: The extract is mixed with a combination of sorbents that retain interfering substances while leaving the analyte of interest in solution.

-

Common Sorbents:

-

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

-

C18: Removes nonpolar interferences.

-

Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes).

-

-

Procedure: The appropriate dSPE sorbents are added to the extract, the mixture is vortexed and then centrifuged. The cleaned supernatant is then collected for analysis.

4. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Clethodim sulfone.

-

Principle: The cleaned extract is injected into a liquid chromatograph to separate the analyte from any remaining matrix components. The analyte then enters the mass spectrometer where it is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Typical Conditions:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Clethodim Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim (B606718) sulfoxide (B87167), the primary metabolite of the widely used herbicide clethodim, is a molecule of significant interest in environmental science, toxicology, and drug development. Understanding its synthesis and characterizing its physicochemical properties are crucial for regulatory compliance, metabolic studies, and the development of analytical standards. This technical guide provides a comprehensive overview of the synthesis of clethodim sulfoxide via the controlled oxidation of clethodim, along with detailed characterization data. The synthesis of clethodim's key precursors is also outlined to provide a complete chemical context.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide effective against a broad spectrum of annual and perennial grasses. In biological systems and the environment, clethodim is rapidly metabolized, primarily through oxidation of its sulfide (B99878) group to form this compound and, subsequently, clethodim sulfone.[1][2] this compound is therefore the most prominent degradation product and a key analyte in residue analysis.[2] This guide details a reliable method for the laboratory-scale synthesis of this compound and provides a summary of its key characterization parameters.

Synthesis of Clethodim Precursors

The synthesis of clethodim involves the condensation of two key intermediates: 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one and O-(3-chloro-2-propenyl)hydroxylamine.

Synthesis of 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (Intermediate A)

This intermediate provides the core cyclohexanedione structure of clethodim. Its synthesis is a multi-step process. A crucial precursor for this intermediate is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. This can be synthesized by reacting crotonaldehyde (B89634) with ethanethiol (B150549) to produce 3-ethylthiobutanal, which then undergoes further reactions to form the desired cyclohexanedione.[3]

Table 1: Key Precursors for Clethodim Synthesis

| Intermediate | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| A | 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one | 111031-74-4 | C₁₄H₂₂O₃S | 270.39[4][5] |

| B | O-(3-chloro-2-propenyl)hydroxylamine | 96451-29-9 | C₃H₆ClNO | 107.54 |

Synthesis of O-(3-chloro-2-propenyl)hydroxylamine (Intermediate B)

This intermediate provides the chloro-propenyl side chain of clethodim. Several synthetic routes have been reported, often involving the protection of hydroxylamine (B1172632), followed by alkylation with 1,3-dichloropropene (B49464) and subsequent deprotection. One method involves reacting a hydroxylamine solution with methyl isobutyl ketone to form the ketoxime, which is then reacted with 1,3-dichloropropene and alkali, followed by acidification to yield the final product.[1] Another approach utilizes N-hydroxyphthalimide as a starting material.[6][7] More recently, enzymatic synthesis via deacetylases has been explored as a more sustainable alternative to traditional chemical methods.[8] Continuous flow processes have also been developed to improve the efficiency and safety of its production.[9]

Synthesis of Clethodim

The synthesis of clethodim is achieved through the reaction of 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (Intermediate A) with O-(3-chloro-2-propenyl)hydroxylamine (Intermediate B).

Synthesis of this compound

The synthesis of this compound is accomplished through the selective oxidation of the thioether group in clethodim. meta-Chloroperoxybenzoic acid (m-CPBA) is a suitable reagent for this transformation. Careful control of the reaction conditions is necessary to favor the formation of the sulfoxide and minimize over-oxidation to the corresponding sulfone.

Experimental Protocol: Selective Oxidation of Clethodim

This protocol is based on general procedures for the selective oxidation of thioethers to sulfoxides.

Materials:

-

Clethodim

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve clethodim (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

-

Slowly add the m-CPBA solution dropwise to the cooled clethodim solution over a period of 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111031-14-2[10] |

| Molecular Formula | C₁₇H₂₆ClNO₄S[10] |

| Molecular Weight | 375.91 g/mol [10] |

| Appearance | White to off-white solid |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Chemical shifts for protons adjacent to the sulfoxide group are expected to be downfield compared to clethodim. The presence of multiple diastereomers due to the chiral centers at the sulfur and the propyl side chain may result in complex splitting patterns. |

| ¹³C NMR | The carbon atom attached to the sulfoxide group will show a characteristic downfield shift compared to the corresponding carbon in clethodim. |

| Infrared (IR) | A strong absorption band characteristic of the S=O stretch is expected in the region of 1030-1070 cm⁻¹. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected at m/z 376. Fragmentation patterns observed in analytical studies can be used for confirmation.[11] |

Metabolic Pathway of Clethodim:

Caption: Primary metabolic pathway of clethodim.

Analytical Methods

The analysis of this compound, often in conjunction with the parent compound and the sulfone metabolite, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2] For quantitative analysis in residue studies, a common approach involves the oxidation of both clethodim and this compound to clethodim sulfone, which is then quantified.[11][12]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol for the controlled oxidation of clethodim offers a reliable method for producing this important metabolite for research and as an analytical standard. The provided information on the synthesis of clethodim precursors and the characterization data serves as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug metabolism. Further research to fully elucidate and publish the complete spectroscopic data of isolated this compound would be a valuable contribution to the scientific community.

References

- 1. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 2. Analysis method for residues of clethodim and its metabolites clethodim sulfone and this compound in animal origin foods [nyxxb.cn]

- 3. researchgate.net [researchgate.net]

- 4. 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one | C14H22O3S | CID 21466969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105348139A - Synthetic process of O-3-chloro-2-propenyl hydroxylamine - Google Patents [patents.google.com]

- 7. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Clethodim Sulfoxide: A Comprehensive Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Clethodim (B606718) Sulfoxide (B87167), a primary metabolite of the herbicide Clethodim. This document details its chemical identity, physicochemical properties, metabolic pathway, and analytical methodologies.

Chemical Identity and Properties

Clethodim Sulfoxide is the primary metabolite of Clethodim, a selective post-emergence cyclohexanedione herbicide. The sulfoxidation of the ethylthio group in the parent compound leads to the formation of this compound.

Molecular Formula: C17H26ClNO4S[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound and its parent compound, Clethodim, is presented in the table below. It is important to note that while extensive data is available for Clethodim, specific experimental data for this compound is less common in publicly available literature.

| Property | Value | Source |

| This compound | ||

| Molecular Weight | 375.91 g/mol | [1] |

| Purity | Min. 95% | [3] |

| Appearance | White Powder | [3] |

| Storage Temperature | -18°C | [4] |

| Clethodim (Parent Compound) | ||

| Appearance | Clear, viscous, amber liquid | [5] |

| Oral LD50 (rat) | 1,360 - 1,630 mg/kg | [5] |

| Dermal LD50 (rabbit) | >5,000 mg/kg | [5] |

| Soil Half-life | Approximately 3 days | [5][6] |

| Water Solubility | pH dependent | [5] |

| Vapor Pressure | <1 x 10-2 mPa (20°C) | [5] |

Metabolic Pathway of Clethodim

In biological systems, such as plants and animals, and in the environment, Clethodim undergoes a two-step oxidation process. The initial and dominant metabolic step is the oxidation of the sulfur atom to form this compound. This is followed by a further oxidation to form Clethodim Sulfone. This metabolic conversion is a critical aspect of assessing the environmental fate and residual toxicity of the parent herbicide.[7][8]

Experimental Protocols: Analysis of Clethodim and its Metabolites

The detection and quantification of Clethodim and its metabolites, including this compound, are crucial for environmental monitoring and food safety. The most common analytical approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Residue Analysis

A generalized workflow for the analysis of Clethodim and its metabolites in a solid matrix (e.g., soil, crops) is depicted below. This process involves sample preparation, extraction of the analytes, cleanup of the extract, and subsequent analysis by LC-MS/MS.

Detailed Analytical Method

The following protocol is a representative method for the simultaneous determination of Clethodim, this compound, and Clethodim Sulfone in food matrices, based on published methodologies.[2][9]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

3. LC-MS/MS Analysis:

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to each analyte.

-

4. Common Moiety Analysis Approach: An alternative analytical strategy involves the oxidation of both Clethodim and this compound to Clethodim Sulfone.[10][11] This approach simplifies the analysis by quantifying a single common moiety.

-

Following the extraction step, the sample extract is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA).[10][11]

-

This converts all residues of Clethodim and this compound into Clethodim Sulfone.

-

The resulting solution is then analyzed by LC, and the total amount of Clethodim and its primary metabolites is determined as a single peak of Clethodim Sulfone.[10]

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided information on its chemical properties, metabolic fate, and analytical methodologies can serve as a valuable resource for further investigation and application.

References

- 1. fao.org [fao.org]

- 2. Analysis method for residues of clethodim and its metabolites clethodim sulfone and this compound in animal origin foods [nyxxb.cn]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. fao.org [fao.org]

- 8. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Environmental Fate and Transport of Clethodim Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim is rapidly oxidized in the environment and in biological systems to its major metabolite, clethodim sulfoxide (B87167). This transformation is a critical first step in the environmental degradation of the parent compound. Understanding the environmental fate and transport of clethodim sulfoxide is therefore essential for a comprehensive assessment of the potential environmental impact of clethodim use. This technical guide provides an in-depth overview of the current scientific understanding of the environmental behavior of this compound, including its degradation pathways, mobility in soil and water, and potential for bioaccumulation.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₇H₂₆ClNO₄S | [1] |

| Molecular Weight | 375.91 g/mol | [1] |

| Appearance | White Powder | [1] |

| Water Solubility | Expected to be higher than clethodim due to increased polarity. | Inferred |

| Vapor Pressure | Expected to be low, similar to or lower than clethodim. | Inferred |

| Octanol-Water Partition Coefficient (Log Kow) | Expected to be lower than clethodim, indicating lower lipophilicity. | Inferred |

Environmental Fate

Degradation

This compound is a transient intermediate in the degradation of clethodim, and it undergoes further transformation through various abiotic and biotic processes.

Aerobic soil metabolism is a primary route of dissipation for this compound. It is further oxidized to clethodim sulfone, which is also non-persistent in the environment. Other degradation products include various oxazole (B20620) derivatives.[2][3][4]

Table 1: Aerobic Soil Metabolism Half-life (DT₅₀) of this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Source |

| Various | 25 | 1.6 - 2.5 | [5] |

| Not Specified | Not Specified | 2.5 - 3.7 | [6] |

Photolysis can contribute to the degradation of clethodim and its metabolites. While specific photolysis studies focusing solely on this compound are not extensively detailed in the provided results, the overall degradation of clethodim residues is influenced by sunlight.[7] The cleavage of the O-N bond of the oxime moiety and isomerization are reported as important transformation processes for clethodim under photolytic conditions.[8]

Clethodim itself is stable to hydrolysis at neutral and alkaline pH but degrades at acidic pH.[9] While specific hydrolysis data for this compound is not detailed, it is expected to be a relevant degradation pathway, particularly under acidic conditions.

Transport

The mobility of this compound in the environment is a key factor in determining its potential to contaminate water resources.

This compound is considered to be more mobile in soil than its parent compound, clethodim.[3] Its mobility is influenced by soil properties such as organic carbon content.

Table 2: Soil Adsorption and Mobility of this compound

| Parameter | Value | Soil Type | Source |

| Koc (L/kg) | 12, 27, 38, 57, 86 | Not Specified | [3] |

| Mean Koc (L/kg) | 44 | Not Specified | [3] |

A mean Koc value of 44 L/kg suggests that this compound has a high to very high mobility potential in soil.[3]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is an important aspect of its environmental risk assessment. For clethodim and its residues of concern, which include this compound, the potential for bioaccumulation is considered to be low.[3][10]

Table 3: Bioaccumulation Potential of Clethodim and its Metabolites

| Organism | BCF Value | Finding | Source |

| Fish | 2.3 - 3.6 (total residues) | Low bioconcentration and rapid depuration. | [3] |

The low bioconcentration factor (BCF) and rapid depuration from fish indicate that bioaccumulation of this compound in aquatic organisms is not expected to be significant.[3]

Environmental Signaling Pathways and Workflows

Degradation Pathway of Clethodim

The following diagram illustrates the primary degradation pathway of clethodim, highlighting the formation of this compound and its subsequent transformation products.

Environmental Fate and Transport Logic

This diagram outlines the key processes governing the environmental fate and transport of this compound.

Experimental Protocols

The environmental fate studies for pesticides like clethodim and its metabolites are typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

-

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

-

Methodology:

-

Test System: Multiple soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture) are used. Soils are typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples to facilitate tracking of the parent compound and its transformation products.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) under aerobic conditions, which are maintained by a continuous flow of air.

-

Sampling and Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents (e.g., methanol (B129727)/water).[11] The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites.[11] Volatile organic compounds and CO₂ in the effluent air are trapped to determine mineralization.

-

Data Analysis: The disappearance time of this compound is used to calculate its half-life (DT₅₀) in each soil type.

-

Soil Adsorption/Desorption (based on OECD Guideline 106)

-

Objective: To determine the potential of this compound to adsorb to soil particles and its mobility in the soil environment.

-

Methodology:

-

Test System: A batch equilibrium method is used with several different soil types.

-

Test Substance: A solution of known concentration of radiolabeled this compound in a calcium chloride solution is prepared.

-

Adsorption Phase: The soil is equilibrated with the test solution for a defined period (e.g., 24 hours) with continuous shaking. The concentration of this compound remaining in the solution is measured.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is equilibrated again to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

-

Analytical Methods

The determination of clethodim and its metabolites, including this compound, in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

-

Extraction: Soil samples are often extracted with a mixture of methanol and water.[11]

-

Cleanup: The extracts may undergo liquid-liquid partitioning and solid-phase extraction (e.g., using silica (B1680970) Sep-Pak) to remove interfering substances.[11]

-

Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique.[11] For confirmation and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) can be employed.[12][13] In some methods, clethodim and this compound are oxidized to clethodim sulfone prior to analysis.

Conclusion

This compound is a primary and transient metabolite of the herbicide clethodim. It is formed rapidly in the environment and is further degraded through microbial action to clethodim sulfone and other minor products, ultimately leading to mineralization. This compound exhibits higher mobility in soil compared to its parent compound, indicating a potential for leaching. However, its rapid degradation mitigates this potential to some extent. The bioaccumulation potential of this compound is low. A thorough understanding of the environmental fate and transport of this compound is crucial for conducting accurate environmental risk assessments for the use of clethodim-based herbicides. This guide provides a consolidated resource for researchers and professionals involved in the study and regulation of this important herbicide metabolite.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]

- 5. fao.org [fao.org]

- 6. Federal Register :: Clethodim; Pesticide Tolerance [federalregister.gov]

- 7. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Degradation of Clethodim Sulfoxide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of clethodim (B606718) sulfoxide (B87167) in soil. Clethodim, a post-emergence herbicide, is rapidly oxidized in the soil to clethodim sulfoxide and subsequently to other metabolites. Understanding the fate of these transformation products is crucial for environmental risk assessment and regulatory purposes. This document details the primary degradation pathways, presents quantitative data from soil metabolism studies, outlines relevant experimental protocols, and provides visual representations of the key processes.

Core Degradation Pathways

Clethodim undergoes rapid degradation in soil, primarily through microbial oxidation. The initial and principal metabolite formed is this compound.[1][2][3][4] This transformation is followed by further oxidation and cyclization reactions, leading to a series of subsequent degradation products. The main degradation pathway of clethodim in aerobic soil proceeds via the oxidation of the thio group to form this compound, which is then further oxidized to clethodim sulfone.[1][5] Concurrently, microbial hydrolysis and cyclization of these compounds can occur, leading to the formation of oxazole (B20620) derivatives.[1][5] Ultimately, these transient metabolites are biodegraded to carbon dioxide and become incorporated into soil-bound residues.[1]

The primary metabolites of clethodim identified in soil studies include:

-

This compound: The first and most significant metabolite.[1][2][3][4]

-

Clethodim Sulfone: Formed by the further oxidation of this compound.[1][2][3][4]

-

Clethodim Oxazole Sulfoxide: A product of cyclization and oxidation.[1][3][4]

-

Clethodim Oxazole Sulfone: A more persistent metabolite formed from the oxazole pathway.[1][2][3][4]

-

Clethodim Imine Sulfoxide: A minor metabolite.[1]

Photolysis can also contribute to the degradation of clethodim and its metabolites on the soil surface, although microbial degradation is the dominant process in the soil matrix.[5][6]

Quantitative Data on Soil Degradation

The following tables summarize the dissipation times (DT50) and the formation and decline of major metabolites of clethodim in soil from aerobic metabolism studies. The data is presented as the percentage of the applied radioactivity (% AR) at various time points.

Table 1: Dissipation Time (DT50) of Clethodim and its Major Metabolites in Aerobic Soil

| Compound | DT50 (days) | Reference |

| Clethodim | < 2.5 | [1][3][4] |

| This compound | 1.6 - 18 | [1][3][4] |

| Clethodim Sulfone | 3.8 - 28 | [1][3][4] |

| Clethodim Oxazole Sulfone | 20 - 68 | [1][3][4] |

Table 2: Formation and Decline of Clethodim Metabolites in Sandy Loam Soil (% of Applied Radioactivity)

| Days of Incubation | Clethodim | This compound | Clethodim Sulfone | Clethodim Oxazole | Clethodim Oxazole Sulfoxide | Clethodim Oxazole Sulfone | Clethodim Imine Sulfoxide |

| 0 | 100 | ND | ND | ND | ND | ND | ND |

| 1 | 77 | 16 | ND | 1.3 | ND | ND | ND |

| 3 | 46 | 40 | 0.4 | 2.1 | ND | ND | ND |

| 7 | 10 | 63 | 1.5 | 1.7 | 1.7 | ND | 0.6 |

| 14 | 2.8 | 57 | 3.7 | 0.5 | 3.1 | ND | 1.1 |

| 30 | 0.9 | 36 | 9.1 | ND | 5.0 | 1.5 | 1.1 |

| 61 | 0.2 | 15 | 11 | ND | 4.2 | 2.5 | 0.7 |

| 91 | ND | 2.2 | 4.4 | ND | 6.0 | 6.6 | 0.5 |

| 124 | 0.2 | 0.3 | 2.3 | ND | 5.3 | 7.5 | 0.2 |

| 183 | ND | 0.1 | 0.5 | ND | 4.8 | 9.4 | ND |

| 275 | ND | ND | 0.4 | ND | 3.6 | 9.5 | ND |

| 380 | ND | ND | 0.3 | ND | 3.0 | 10 | ND |

ND: Not Detected Source: Adapted from FAO, 2019[1]

Experimental Protocols

This section details a generalized methodology for conducting aerobic soil metabolism studies of clethodim, based on established guidelines and published research.

Soil Sample Collection and Preparation

-

Soil Sourcing: Collect soil from a location with no prior history of clethodim application. A common soil type used in these studies is sandy loam.

-

Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity.

-

Sieving and Equilibration: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity. Adjust the moisture content to 40-60% of its maximum water-holding capacity and pre-incubate the soil in the dark at the study temperature for at least seven days to allow the microbial population to stabilize.

Test Substance Application

-

Radiolabeling: Utilize [14C]-labeled clethodim, with the label positioned on a stable part of the molecule (e.g., the propyl or ring structure), to facilitate tracking of the parent compound and its metabolites.

-

Application: Apply the [14C]-clethodim solution evenly to the soil surface to achieve a concentration relevant to typical agricultural application rates. Use a suitable solvent that can be easily evaporated, leaving the test substance uniformly distributed.

Incubation Conditions

-

Temperature and Light: Incubate the treated soil samples in the dark at a constant temperature, typically 20 ± 2 °C or 25 °C.

-

Aerobic Environment: Maintain aerobic conditions by ensuring a continuous flow of moistened, carbon dioxide-free air over the soil surface.

-

Volatile Trapping: Pass the effluent air through traps to capture any volatile organic compounds and 14CO2 that may be formed. Common trapping solutions include ethylene (B1197577) glycol for organic volatiles and a sodium hydroxide (B78521) solution for CO2.

Sample Extraction and Analysis

-

Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, 183, 275, and 380 days).

-

Extraction (QuEChERS Method):

-

Weigh a subsample of the moist soil (e.g., 10 g) into a centrifuge tube.

-

Add water to hydrate (B1144303) the sample, followed by acetonitrile (B52724) as the extraction solvent.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Shake vigorously and centrifuge to separate the organic layer.

-

The resulting extract contains clethodim and its metabolites.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile extract and add it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

-

Vortex and centrifuge. The supernatant is ready for analysis.

-

-

Analytical Determination (HPLC-MS/MS):

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) for the separation and quantification of clethodim, this compound, and other metabolites.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions for each compound should be optimized.

-

-

Data Analysis

-

Quantification: Calculate the concentration of clethodim and its metabolites in each sample using a calibration curve prepared from analytical standards.

-

Degradation Kinetics: Determine the dissipation rate of clethodim and the formation and decline of its metabolites. Calculate the DT50 and DT90 values by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

Visualizations

The following diagrams illustrate the degradation pathway of this compound in soil and a typical experimental workflow for its study.

Caption: Aerobic soil degradation pathway of Clethodim.

Caption: Workflow for a soil metabolism study.

References

- 1. Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination and method validation of clethodim and its metabolites this compound and clethodim sulfone in tobacco by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

The Sunlight's Toll: An In-depth Technical Guide to the Photodegradation of Clethodim and the Formation of its Sulfoxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

The herbicide clethodim (B606718), a vital tool in modern agriculture for the post-emergence control of grassy weeds, undergoes rapid transformation when exposed to sunlight. This photodegradation process is a critical factor in its environmental fate and efficacy. A primary and significant step in this degradation cascade is the oxidation of the sulfur atom within the clethodim molecule, leading to the formation of clethodim sulfoxide (B87167). This guide provides a comprehensive technical overview of the photodegradation of clethodim, with a specific focus on the mechanisms, kinetics, and analytical methodologies involved in the formation of its sulfoxide and other key degradants.

The Photodegradation Pathway of Clethodim

The interaction of clethodim with ultraviolet (UV) radiation from sunlight initiates a series of chemical reactions. The principal transformation is the oxidation of the thioether group to a sulfoxide, and subsequently to a sulfone.[1][2][3][4] Concurrently, isomerization of the oxime ether bond between its E and Z forms occurs.[3][5] Another major degradation route involves the cleavage of the N-O bond in the oxime moiety, resulting in dealkoxylated derivatives.[5][6] Further degradation can lead to the formation of other metabolites, including clethodim imine and its corresponding sulfoxide, as well as oxazole (B20620) sulfone.[7][3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 7. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

Clethodim Sulfoxide: An In-depth Technical Examination of a Key Herbicide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim undergoes rapid and extensive metabolism in plants, animals, and the environment. A primary and significant metabolite formed through this process is Clethodim sulfoxide (B87167). This technical guide provides a comprehensive overview of Clethodim sulfoxide, focusing on its formation, chemical properties, metabolic fate, analytical determination, and toxicological significance.

Chemical Properties

This compound is formed by the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent clethodim molecule.[1] Its chemical identity and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[1-[[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one | [2] |

| CAS Number | 111031-14-2 | [2] |

| Molecular Formula | C₁₇H₂₆ClNO₄S | [2] |

| Molecular Weight | 375.91 g/mol | [2] |

| Appearance | White Powder | [2] |

| Purity | Min. 95% | [2] |

Metabolic Pathways of Clethodim

The metabolism of clethodim is a complex process involving multiple enzymatic reactions. The primary transformation is the oxidation of clethodim to this compound, which is then further metabolized. The metabolic pathways in plants, animals, and soil share similarities, with sulfoxidation being a central step.

Plant Metabolism

In plants, clethodim is readily absorbed and metabolized, with little to no parent compound remaining in mature crops.[1] The major metabolic pathway involves the initial sulfoxidation to this compound, followed by further oxidation to clethodim sulfone.[1][3] Other identified metabolites include conjugates of this compound and sulfone, as well as products resulting from the cleavage of the chloroallyl side chain.[1][3]

Animal Metabolism

In animals such as rats, goats, and hens, orally administered clethodim is readily absorbed and extensively metabolized. The dominant metabolic process is the oxidation of clethodim to this compound.[4] In rats, this compound is the major metabolite found in urine, accounting for a significant portion of the administered dose.[4][5] Further metabolism can lead to the formation of clethodim sulfone, imine sulfoxide, and 5-hydroxy sulfoxide/sulfone.[4][6] The metabolic pathway in hens is noted to be simpler, with this compound and sulfone being the major metabolites identified in tissues and eggs.[4]

Environmental Fate in Soil

In soil, clethodim is of low persistence, with a reported half-life of approximately 3 days.[7][8][9] The primary degradation pathway is microbial oxidation to this compound, which is the main degradate, followed by further oxidation to clethodim sulfone.[1][8][10] this compound and sulfone are more persistent and mobile in soil than the parent compound.[10][11]

| Compound | Half-life (Aerobic Soil) | Formation in Soil | Reference |

| Clethodim | < 2.5 days to 3 days | - | [5][7][8] |

| This compound | - | Up to 75% of applied clethodim after 3 days | [10] |

| Clethodim Sulfone | - | Up to 16% of applied clethodim after 30 days | [10] |

Analytical Methodology

The determination of clethodim and its metabolites, including this compound, in various matrices requires sensitive and specific analytical methods. Common approaches involve extraction, cleanup, and chromatographic analysis.

Common Moiety vs. Specific Analyte Methods

Two main types of analytical methods are employed for clethodim residues:

-

Common Moiety Methods: These methods involve the oxidation of clethodim and its related metabolites (including the sulfoxide and sulfone) to a common chemical moiety, which is then quantified.[1][12] For instance, oxidation with hydrogen peroxide can yield dicarboxylic acids that are then methylated to form dimethyl 3-[2-(ethylsulphonyl)propyl]pentanedioate (DME) and its hydroxylated analog (DME-OH) for analysis by gas chromatography (GC).[1] A similar approach using m-chloroperoxybenzoic acid oxidizes both clethodim and this compound to clethodim sulfone, which is then determined by liquid chromatography (LC).[13][14][15]

-

Specific Individual Methods: These methods aim to quantify clethodim, this compound, and clethodim sulfone as individual compounds. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.[16][17][18]

Sample Preparation and Extraction

A widely used technique for the extraction of clethodim and its metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or modifications thereof.[18]

Experimental Protocol: Extraction and Cleanup for LC-MS/MS Analysis

The following provides a generalized protocol based on published methods for the analysis of clethodim and its metabolites in food matrices.[16][17][18]

-

Sample Homogenization: A representative sample of the matrix (e.g., pork, chicken liver, milk, tobacco, fruits, vegetables) is homogenized.[16][17][18]

-

Extraction: The homogenized sample is extracted with acetonitrile.[16][17]

-

Liquid-Liquid Partitioning (for fatty matrices): For samples with high-fat content, a liquid-liquid partitioning step with n-hexane may be employed to remove lipids.[16]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is cleaned up using a d-SPE procedure with a sorbent such as C18 (octadecyl silane) to remove interfering matrix components.[16][17]

-

Analysis: The final extract is analyzed by LC-MS/MS.

LC-MS/MS Parameters:

The specific parameters for LC-MS/MS analysis, such as the column, mobile phase, and mass transitions, will vary depending on the instrument and the specific method being followed. Generally, a C18 column is used with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and acetonitrile or methanol.[19] Detection is performed in multiple reaction monitoring (MRM) mode for high specificity.

| Analytical Method Performance | |

| Linearity (R²) | ≥ 0.9956 to ≥ 0.9973 |

| Limits of Quantification (LOQ) | 0.005 mg/L (milk) to 0.2 mg/kg (soil/tobacco) |

| Recoveries | 74.8% to 119% |

| Relative Standard Deviations (RSD) | 1% to 12.1% |

| (Data compiled from multiple sources)[16][17][18] |

Toxicological Profile

The toxicological assessment of clethodim metabolites is often considered in the context of the parent compound.

-

This compound: No specific, independent toxicological studies on this compound are widely available in the public domain. Regulatory bodies have often concluded that the toxicity of this compound (both free and conjugated) is covered by the toxicological studies conducted on the parent clethodim.[5]

-

Acute Toxicity of Related Metabolites: The acute oral LD50 of clethodim 5-OH sulfone in rats was found to be greater than 1400 mg/kg bw.[5] The acute oral LD50 of metabolite DME sulfoxide acid in rats was greater than 5000 mg/kg bw.[5]

-

Genotoxicity: Clethodim itself is not considered genotoxic.[20] Metabolites such as clethodim 5-OH sulfone and clethodim imine sulfone have also shown no evidence of genotoxicity in available assays.[5]

-

Carcinogenicity: Clethodim is classified as "not likely to be carcinogenic to humans."[20]

-

Target Organ: The primary target organ for clethodim toxicity upon repeated exposure is the liver, with effects including increased liver weights and centrilobular hypertrophy.[6][12][20]

Regulatory Aspects

Regulatory agencies establish maximum residue limits (MRLs) or tolerances for pesticides in food commodities. For clethodim, the residue definition for enforcement and risk assessment often includes the parent compound and its principal metabolites that share a common moiety. The U.S. Environmental Protection Agency (EPA), for instance, defines the residue of concern for compliance purposes as the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones, calculated as the stoichiometric equivalent of clethodim.[12][20]

Conclusion

This compound is a pivotal metabolite in the degradation of the herbicide clethodim. Its formation is a rapid and primary metabolic step in plants, animals, and soil. While generally considered to be of similar or lesser toxicity than the parent compound, its greater persistence and mobility in the environment necessitate its inclusion in residue definitions for regulatory purposes. The analytical methods for its detection have evolved from common moiety approaches to highly specific and sensitive LC-MS/MS techniques, allowing for accurate quantification in diverse and complex matrices. A thorough understanding of the formation, fate, and analysis of this compound is crucial for a comprehensive assessment of the environmental and toxicological impact of clethodim use.

References

- 1. fao.org [fao.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fao.org [fao.org]

- 4. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 7. fourseasonsag.com [fourseasonsag.com]

- 8. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]

- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Federal Register :: Clethodim; Pesticide Tolerance [federalregister.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Analysis method for residues of clethodim and its metabolites clethodim sulfone and this compound in animal origin foods [nyxxb.cn]

- 17. Simultaneous determination and method validation of clethodim and its metabolites this compound and clethodim sulfone in tobacco by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]

Absorption, Distribution, Metabolism, and Excretion (ADME)

An In-depth Technical Guide on the Toxicological Profile of Clethodim (B606718) Sulfoxide (B87167)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops.[1] Following application, clethodim is rapidly metabolized in plants, animals, and the environment to several metabolites, with clethodim sulfoxide being one of the most significant.[2][3][4] Understanding the toxicological profile of this compound is crucial for assessing the overall risk associated with the use of clethodim-based herbicides. This technical guide provides a comprehensive overview of the toxicology of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. The information is intended for researchers, scientists, and drug development professionals.

Studies on the parent compound, clethodim, indicate rapid and extensive absorption following oral administration in rats, with approximately 88-95% of the dose being absorbed.[2] Elimination is also rapid, with the majority of the administered dose excreted within 48 hours, primarily in the urine.[2] There is no evidence of significant bioaccumulation.[2]

Clethodim is extensively metabolized, with the primary routes being oxidation and subsequent hydroxylation or demethylation.[2][4] The major metabolite found in excreta is This compound , accounting for a significant portion of the administered dose in urine.[2][4] Other metabolites include clethodim sulfone, S-methyl sulfoxide, and various imine and oxazole (B20620) derivatives.[2][3][4]

The metabolic pathway from clethodim to this compound and other metabolites is illustrated in the diagram below.

Toxicological Profile

The toxicological data for clethodim and its metabolites, including this compound, have been evaluated by various regulatory bodies. In many toxicological studies, the administered compound was the parent clethodim; however, due to its rapid metabolism, the observed effects are often attributable to a mixture of the parent compound and its metabolites, with this compound being a major component.

Acute Toxicity

The acute toxicity of clethodim and its metabolites is considered to be low to moderate. The following table summarizes the available acute toxicity data.

| Test Substance | Species | Route | LD50/LC50 | Reference |

| Clethodim | Rat (male) | Oral | 1630 mg/kg bw | [1] |

| Clethodim | Rat (female) | Oral | 1360 mg/kg bw | [1] |

| Clethodim | Rabbit | Dermal | >5000 mg/kg bw | [1] |

| Clethodim | Rat | Inhalation (4h) | >3.9 mg/L | [1] |

| This compound | - | - | Data not available; considered to be covered by studies on the parent compound | [2] |

| Clethodim Imine Sulfone | Rat | Oral | >1400 mg/kg bw | [2] |

| Clethodim 5-OH Sulfone | Rat | Oral | >1400 mg/kg bw | [2] |

Subchronic and Chronic Toxicity

Repeated dose studies in various animal models have identified the liver as a primary target organ for clethodim and its metabolites.[3][5] Observed effects include increased liver weight and centrilobular hypertrophy.[3]

| Study Type | Species | NOAEL | LOAEL | Key Findings | Reference |

| 90-day Oral | Rat | - | - | Liver effects (increased weight, hypertrophy) | [5] |

| 1-year Oral | Dog | 1 mg/kg bw/day | 75 mg/kg bw/day | Effects on the liver | [3] |

| 18-month Carcinogenicity | Mouse | 200 ppm (equivalent to 30 mg/kg bw/day) | 1000 ppm | Hepatic effects, increased alveolar macrophages | [3] |

| 2-year Chronic/Carcinogenicity | Rat | 500 ppm (equal to 16 mg/kg bw/day) | 2500 ppm | Decreased body weight gain, increased liver weight | [3] |

Genotoxicity

| Assay | Test Substance | Result | Reference |

| Ames Test | Clethodim | Negative | [1] |

| Unscheduled DNA Synthesis (in vivo) | Clethodim | Negative | [1] |

| Chromosomal Aberration (in vivo) | Clethodim | Negative | [1] |

| Gene Mutation (in vitro) | Clethodim Imine Sulfone | Negative | [2] |

| Chromosomal Aberration (in vitro) | Clethodim Imine Sulfone | Negative | [2] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats with clethodim. The results of these studies indicate that clethodim is not likely to be carcinogenic to humans.[1][2][5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on clethodim and some of its metabolites. No adverse effects on reproduction were observed in a two-generation study in rats.[3] Developmental toxicity, such as reduced fetal body weight and skeletal variations, was observed in rats at maternally toxic doses.[1][2][3]

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Developmental | Rat | 100 mg/kg bw/day | 350 mg/kg bw/day | Fetal toxicity at maternally toxic doses | [3] |

| Developmental | Rabbit | - | - | No teratogenic effects | [2] |

| Two-generation | Rat | 500 ppm (equal to 39 mg/kg bw/day) | - | No adverse effects on reproduction | [3] |

| Developmental (Clethodim Imine Sulfone) | Rat | 10 mg/kg bw/day | 100 mg/kg bw/day | Reduced fetal weight and skeletal findings at high dose | [2] |

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have shown no evidence of neurotoxic effects from clethodim.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of clethodim in plants is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4] While this target is specific to plants, inhibition of ACCase in mammals has been shown to have developmental toxicity effects.[6][7] The proposed toxicological pathway in mammals, particularly for developmental effects, may involve the disruption of de novo lipogenesis, which is crucial for fetal development.

Experimental Protocols

The toxicological studies on clethodim and its metabolites were generally conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the probable methodologies for the key experiments cited.

Experimental Workflow for Toxicity Testing

Acute Oral Toxicity (based on OECD Guideline 423)

-

Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a small number of animals per step.

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage. The outcome of the first step determines the next step. If mortality is observed, the next step uses a lower dose; if no mortality, a higher dose is used.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Subchronic Oral Toxicity (based on OECD Guideline 408)

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose per group, for a period of 90 days.

-

Animals: Typically, rodents (rats are preferred) are used, with an equal number of males and females in each dose group.

-

Procedure: The test substance is administered orally, usually mixed in the diet or drinking water, or by gavage. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical biochemistry at the end of the study are performed.

-

Endpoint: A thorough gross necropsy is conducted on all animals, and tissues are collected for histopathological examination. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive Toxicity (based on OECD Guideline 416)

-

Principle: The test substance is administered to parental (P) generation animals before and during mating, and for females, throughout gestation and lactation. The F1 generation is also exposed to the substance from weaning to maturity, and a second generation (F2) is produced.

-

Animals: Typically, rats are used.

-

Procedure: The substance is administered, usually orally, to multiple dose groups and a control group.

-

Observations: Effects on mating performance, fertility, gestation length, parturition, and lactation are evaluated. The growth, viability, and development of the offspring are monitored.

-

Endpoint: Reproductive and developmental parameters are analyzed to determine the NOAEL for parental and offspring toxicity.

Developmental Toxicity (based on OECD Guideline 414)

-

Principle: The test substance is administered to pregnant females during the period of organogenesis.

-

Animals: Typically, rats and rabbits are used.

-

Procedure: The substance is administered daily by an appropriate route (usually oral) to at least three dose groups and a control group.

-

Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoint: The NOAEL for maternal and developmental toxicity is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.

-

Procedure: The test substance, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity (based on OECD Guideline 451)

-

Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan to observe the development of neoplastic lesions.

-

Animals: Typically, rats and mice are used.

-

Procedure: The substance is administered, usually in the diet, for 18-24 months. At least three dose levels and a control group are used.

-

Observations: Animals are observed for clinical signs of toxicity and the development of tumors.

-

Endpoint: A complete histopathological examination of all organs and tissues is performed to identify any increase in tumor incidence.

Conclusion

This compound is a major metabolite of the herbicide clethodim. Based on the available toxicological data for clethodim and its metabolites, this compound is considered to have a low to moderate order of acute toxicity. The primary target organ for repeated exposure is the liver. There is no evidence of genotoxicity or carcinogenicity. Developmental effects have been observed, but typically at doses that are also toxic to the mother. The toxicological profile of this compound is generally considered to be covered by the extensive studies conducted on the parent compound, clethodim. Further research could focus on the specific toxicokinetics of this compound and its potential to inhibit mammalian ACCase at environmentally relevant exposure levels.

References

- 1. policycommons.net [policycommons.net]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. oecd.org [oecd.org]

- 6. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Clethodim Sulfoxide: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clethodim (B606718), a post-emergence herbicide widely used for the control of annual and perennial grasses, undergoes transformation in the environment and in biological systems to form several metabolites, with clethodim sulfoxide (B87167) being a major product.[1][2][3] This technical guide provides a comprehensive overview of the known effects of clethodim and its primary metabolite, clethodim sulfoxide, on a range of non-target organisms. While specific toxicological data for this compound are often limited, regulatory bodies and scientific evaluations frequently conclude that its toxicity is comparable to or less than that of the parent compound, clethodim.[1] Therefore, this guide will present the available data for both compounds to offer a thorough understanding of the potential environmental and biological impacts.

Mammalian Toxicity

Studies on mammalian species, primarily rodents and dogs, have established a relatively low acute toxicity profile for clethodim. The liver has been identified as the primary target organ in repeated-dose studies, with observed effects including increased liver weights and centrilobular hypertrophy.[4][5][6]

Table 1: Acute and Chronic Toxicity of Clethodim in Mammals

| Species | Study Type | Endpoint | Value (mg/kg bw/day) | Reference |

| Rat | Acute Oral LD50 | LD50 | 1630 (male), 1360 (female) | [2][7][8] |

| Rabbit | Acute Dermal LD50 | LD50 | >5000 | [7][8] |

| Rat | 90-day Neurotoxicity | NOAEL | 94 | [1] |

| Dog | 1-year Chronic Oral | NOAEL | 1 | [2] |

| Rat | Two-generation Reproduction | NOAEL (Parental) | 32.2 | [1] |

| Rat | Developmental Toxicity | NOAEL (Maternal) | 100 | [2] |

| Rabbit | Developmental Toxicity | NOAEL (Maternal) | 20.8 | [1] |

NOAEL: No-Observed-Adverse-Effect-Level

Clethodim is readily absorbed in the gastrointestinal tract, extensively metabolized, and rapidly eliminated, primarily through urine.[7][8] this compound is a major metabolite identified in these processes.[2][3] Studies on the metabolites of clethodim, including the imine sulfone and 5-hydroxy sulfone, have indicated that they are not more toxic than the parent compound.[2]

Avian Toxicity

Clethodim has been shown to be practically non-toxic to birds in dietary studies.

Table 2: Avian Toxicity of Clethodim

| Species | Study Type | Endpoint | Value (ppm) | Reference |

| Mallard Duck | 8-day Dietary LC50 | LC50 | >6000 | [7] |

| Bobwhite Quail | 8-day Dietary LC50 | LC50 | >6000 | [7] |

| Japanese Quail | 8-day Dietary LC50 | LC50 | >5000 | [7] |

Aquatic Toxicity

Clethodim is classified as slightly toxic to fish and aquatic invertebrates.[7][9] While clethodim itself has a low persistence in soil, it can be mobile and its degradates, including this compound and sulfone, are more persistent and mobile, potentially leading to surface and groundwater contamination.[4][5][10]

Table 3: Aquatic Toxicity of Clethodim

| Species | Study Type | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout | 96-hour LC50 | LC50 | 18 - 56 | [7] |

| Bluegill Sunfish | 96-hour LC50 | LC50 | 33 | [7] |

| Daphnia sp. | 48-hour LC50 | LC50 | 20.2 | [7] |

No significant bioaccumulation of clethodim has been observed in fish.[7][8]

Toxicity to Non-Target Insects

Clethodim is considered practically non-toxic to honeybees.[7][8][9]

Table 4: Toxicity of Clethodim to Honeybees

| Species | Study Type | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee | Acute Contact LD50 | LD50 | >100 | [7][8] |

Experimental Protocols

The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.[1]

A typical experimental workflow for determining acute oral toxicity (LD50) in rats, for instance, would involve the following key steps:

Signaling Pathways and Metabolism

Clethodim exerts its herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[11][12] This pathway is specific to plants, which explains the selective toxicity of clethodim. In non-target organisms, clethodim is metabolized into several compounds, with this compound being a primary metabolite. The metabolic pathway generally involves oxidation of the sulfur atom.

The logical relationship between exposure and potential effects on non-target organisms can be visualized as a sequence of events, starting from environmental application and leading to potential biological impacts.

References

- 1. fao.org [fao.org]

- 2. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 3. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]

- 8. fourseasonsag.com [fourseasonsag.com]

- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]

- 12. pomais.com [pomais.com]

The Core Mechanism of Clethodim Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a selective post-emergence cyclohexanedione herbicide renowned for its efficacy against a wide spectrum of annual and perennial grasses in various broadleaf crops. Following application, clethodim is rapidly absorbed and metabolized within the target plant. The primary metabolic pathway involves oxidation of the sulfur atom to yield clethodim sulfoxide (B87167), which is subsequently oxidized further to clethodim sulfone.[1][2][3] Clethodim sulfoxide is a major metabolite and a key subject of study in toxicological and residue analyses.[1][4] This technical guide delineates the mechanism of action of clethodim, with a focus on its principal metabolite, this compound, and provides an overview of relevant quantitative data and experimental protocols.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of clethodim and its metabolites stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5][6][7][8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][10] This reaction is the first committed step in fatty acid synthesis.

By inhibiting ACCase, clethodim and its active metabolites block the formation of malonyl-CoA, thereby halting the production of fatty acids. Fatty acids are essential components of cell membranes and are vital for the synthesis of lipids necessary for plant growth and development.[7][11] The disruption of fatty acid synthesis leads to a cessation of cell division and growth, particularly in meristematic tissues, ultimately resulting in the death of the susceptible grass plant.[5][10]

The selectivity of clethodim is attributed to the structural differences in the ACCase enzyme between grasses and broadleaf plants.[7][12] Dicotyledonous (broadleaf) plants possess a form of ACCase that is insensitive to clethodim, rendering them tolerant to its application.[7][12]

Metabolism of Clethodim

Clethodim undergoes rapid and extensive metabolism in plants and animals. The principal metabolic transformation is the oxidation of the ethylthio group to form this compound. This is followed by a slower oxidation to clethodim sulfone.[1][2][3][13]

Quantitative Data

ACCase Inhibition by Clethodim

The following table summarizes the reported inhibitory activity of clethodim against ACCase from various sources. It is important to note that resistance to clethodim can arise from mutations in the ACCase gene, leading to significantly higher IC50 values.[9]

| Plant Species | Genotype/Condition | Parameter | Value | Reference |

| Glycine max (Soybean) | - | pI50 | 5.4 ± 0.4 | [1] |

| Lolium rigidum | Susceptible (VLR1) | IC50 (µM) | 0.23 ± 0.02 | [8] |

| Lolium rigidum | Resistant (SLR31 - Homozygous 1781-Leu) | IC50 (µM) | 1.5 ± 0.1 | [8] |

| Lolium rigidum | Resistant (Homozygous 2078-Gly) | IC50 (µM) | 17.3 ± 1.5 | [8] |

| Lolium rigidum | Resistant (Homozygous 2088-Arg) | IC50 (µM) | 14.5 ± 1.1 | [8] |

| Barley | - | Ki (µM) | 0.02 - 1.95 (range for cyclohexanediones) |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. pI50 is the negative logarithm of the IC50 value.

Environmental Fate of Clethodim and its Metabolites

The persistence of clethodim and its primary metabolite, this compound, in the environment is influenced by factors such as pH, sunlight, and microbial activity.

| Compound | Matrix | Parameter | Half-life | Reference |

| Clethodim | Aqueous (pH 5, 25°C) | Hydrolysis | 28–54 days | [2] |

| Clethodim | Aqueous (pH 7 and 9) | Hydrolysis | Stable | [2] |

| Clethodim | Irradiated Soil | Photolysis | 0.15–1.8 days | [2] |

| Clethodim | Non-irradiated Soil | Degradation | 1.9–3.6 days | [2] |

| Clethodim | Aqueous (pH 5) | Photolysis | 1.7 days | [2] |

| Clethodim | Aqueous (pH 7) | Photolysis | 6.8 days | [2] |

| Clethodim | Aqueous (pH 9) | Photolysis | 9.6 days | [2] |

| This compound | Soil | Mobility (KOC) | 12, 27, 38, 57, 86 L/kgOC |

Experimental Protocols

In Vitro ACCase Inhibition Assay

The determination of the inhibitory activity of clethodim and its metabolites on ACCase is a crucial experimental procedure. A general workflow for such an assay is as follows:

References